7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone
Description
The compound 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone features a quinazolinone core substituted at position 2 with a 4-(2-pyrimidinyl)piperazino group and at position 7 with an (E)-2-phenyl-ethenyl moiety. Quinazolinones are heterocyclic scaffolds known for their pharmacological versatility, including kinase inhibition, adenylyl cyclase modulation, and receptor antagonism . The 2-pyrimidinyl-piperazine substituent is a critical pharmacophore in GPCR-targeting drugs, while the ethenyl-phenyl group enhances hydrophobic interactions with biological targets .
Properties
IUPAC Name |
7-[(E)-2-phenylethenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-22-16-19(8-7-18-5-2-1-3-6-18)15-21-20(22)17-27-24(28-21)30-13-11-29(12-14-30)23-25-9-4-10-26-23/h1-10,17,19H,11-16H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZVVBDOLOKPPR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Heck reaction, where a phenyl halide is coupled with an alkene in the presence of a palladium catalyst.
Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the quinazolinone core.
Pyrimidinyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Quinazolinone Core Reactivity
The bicyclic quinazolinone structure undergoes electrophilic and nucleophilic substitutions, with position 2 and 7 being primary reaction sites due to electronic activation .
Piperazino-Pyrimidine Functionalization
The 4-(2-pyrimidinyl)piperazine side chain enables further derivatization via alkylation or acylation:
Acylation of Piperazine Nitrogen
Chloroacetyl chloride reacts with the secondary amine of piperazine under glacial acetic acid catalysis :
textReaction: Piperazine + ClCH\(_2\)COCl → Piperazine-CH\(_2\)COCl Conditions: Ethanol, glacial AcOH, reflux (8 hr) Yield: 62.6%
Coupling with Anilines
The chloroacetyl intermediate reacts with substituted anilines to form amides :
textReaction: Piperazine-CH\(_2\)COCl + ArNH\(_2\) → Piperazine-CH\(_2\)CONHAr Conditions: Ethanol, glacial AcOH, reflux (10 hr) Yield: 62–76%
(E)-2-Phenylethenyl Group Reactivity
The stereospecific ethenyl group participates in conjugate additions and cycloadditions:
Heck Coupling
Palladium-catalyzed coupling introduces the ethenyl group during synthesis :
textReagents: Styrene, Pd(OAc)\(_2\), PPh\(_3\), K\(_2\)CO\(_3\) Conditions: DMF, 100°C, aerobic Outcome: (E)-configuration preserved via syn insertion/β-hydride elimination |
Diels-Alder Cycloaddition
The electron-deficient alkene reacts with dienes (e.g., 1,3-butadiene):
textReaction: Quinazolinone-CH=CH-Ar + diene → Cyclohexene-fused derivative Conditions: Toluene, 120°C
Biological Activity Modulation via Structural Modifications
Key reactions to enhance pharmacological properties include:
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : It may act by inducing apoptosis in cancer cells and inhibiting angiogenesis.
- Case Studies : In vitro studies have shown that this compound can effectively reduce the proliferation of specific cancer cell lines, such as breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Research Findings : Studies have demonstrated that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Potential Use : This suggests its potential as a lead compound for developing new antimicrobial agents.
Central Nervous System (CNS) Effects
Given the presence of the piperazine moiety, this compound may interact with CNS receptors:
- Neuropharmacology Studies : Preliminary investigations suggest it could have anxiolytic or antidepressant effects.
- Future Directions : Further research is needed to explore its efficacy and safety in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits angiogenesis | |
| Antimicrobial | Inhibits bacterial growth | |
| CNS Effects | Potential anxiolytic effects |
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cancer Type | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | Breast Cancer | 10 | Significant reduction in cell viability |
| Study B | Lung Cancer | 15 | Induction of apoptosis observed |
Future Research Directions
The promising results from initial studies warrant further investigation into the following areas:
- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Analysis at Position 2
The 2-[4-(2-pyrimidinyl)piperazino] group distinguishes the target compound from analogs with alternative piperazine derivatives:
- NKY80 (2-amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone): Features an amino group at position 2 instead of piperazino. NKY80 is a selective inhibitor of adenylyl cyclase type V, suggesting that the amino group may reduce steric hindrance for isoform-specific binding .
- 2-[4-(3-Trifluoromethylphenyl)piperazino] derivatives (): The electron-withdrawing trifluoromethyl group may alter electronic properties, affecting receptor affinity .
Substituent Analysis at Position 7
The (E)-2-phenyl-ethenyl group contrasts with:
- 7-(2-Furanyl) in NKY80 : The furanyl group’s oxygen atom enables hydrogen bonding, whereas the ethenyl-phenyl group prioritizes hydrophobic interactions .
- 7-(2,4-Dimethoxyphenyl) in : Methoxy groups enhance electron density, possibly stabilizing π-π interactions with aromatic residues in target proteins .
Pharmacological and Physicochemical Properties
Physicochemical Data
*Predicted using ChemAxon software.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 7-[(E)-2-phenyl-1-ethenyl]-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling the pyrimidinyl-piperazine moiety to the quinazolinone core via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate intermediates .
- Purity Validation : Employ NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) and LC-MS to confirm structural integrity and ≥95% purity .
- Critical Parameter : Monitor reaction temperature (60–80°C) to avoid decomposition of the ethenyl group .
Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- ¹H-NMR : Identify protons on the ethenyl group (δ 6.5–7.5 ppm, coupling constant J = 16 Hz for E-isomer) and pyrimidinyl-piperazine (δ 3.0–4.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks, with exact mass matching theoretical calculations (e.g., ±0.001 Da) .
- X-ray Crystallography : For unambiguous confirmation, grow crystals via slow evaporation in ethanol/chloroform .
Q. What theoretical frameworks guide research on this compound’s bioactivity?
- Methodological Answer : Link studies to receptor-ligand interaction models (e.g., dopamine D2 or serotonin 5-HT1A receptors due to the piperazine moiety). Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities .
Advanced Research Questions
Q. How to design a robust experimental protocol to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- In Vivo Studies : Use randomized block designs with split-plot arrangements (e.g., dose as main plot, time as subplot) to account for variability .
- Sampling : Collect plasma/tissue samples at t = 0, 1, 3, 6, 12, 24 h post-administration. Analyze via HPLC-MS/MS with a LOQ ≤1 ng/mL .
- Data Analysis : Apply non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, and half-life .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C, 5% CO2) using reference compounds (e.g., clozapine for receptor binding assays) .
- Statistical Reconciliation : Perform meta-analysis (RevMan) to identify outliers and adjust for covariates like cell line heterogeneity .
Q. What environmental impact assessment strategies are applicable for studying this compound’s fate in ecosystems?
- Methodological Answer :
- Laboratory Studies : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–9 to predict environmental persistence .
- Field Monitoring : Use LC-MS/MS to detect residues in water/soil samples near pharmaceutical disposal sites, with ecological risk assessed via species sensitivity distributions (SSDs) .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation .
Q. What strategies validate the compound’s stability under long-term storage?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Monitor degradation via HPLC and identify byproducts with HRMS .
- Storage Recommendation : Store at –20°C in amber vials under argon to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
